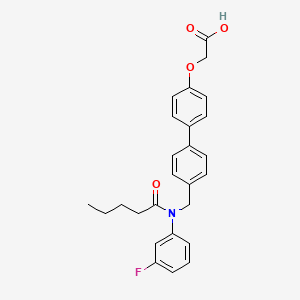
BLT2 antagonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BLT2 antagonist-1 is a selective inhibitor of the BLT2 receptor, which is a low-affinity receptor for leukotriene B4. This compound impedes the chemotaxis of CHO-BLT2 cells with an IC50 of 224 nM without affecting CHO-BLT1 cell chemotaxis . It is primarily used as a research tool for studying inflammatory airway diseases, including asthma and chronic obstructive pulmonary disease .
Análisis De Reacciones Químicas
BLT2 antagonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
BLT2 antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions and binding affinities of leukotriene receptors.
Biology: Helps in understanding the role of BLT2 receptors in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new anti-inflammatory drugs and therapies
Mecanismo De Acción
BLT2 antagonist-1 exerts its effects by selectively inhibiting the BLT2 receptor. This receptor is involved in the chemotaxis of leukocytes, which are crucial for the inflammatory response. By blocking the interaction between leukotriene B4 and the BLT2 receptor, this compound reduces the migration of leukocytes to sites of inflammation, thereby mitigating the inflammatory response .
Comparación Con Compuestos Similares
BLT2 antagonist-1 is unique in its selective inhibition of the BLT2 receptor without affecting the BLT1 receptor. Similar compounds include:
LY255283: Another BLT2 antagonist that inhibits the chemotaxis of leukocytes.
MK-D-046: A selective antagonist for the BLT1 receptor, used for studying the BLT1 receptor’s role in inflammation.
BIIL260: A BLT1 receptor antagonist used in research on inflammatory responses
This compound stands out due to its specificity for the BLT2 receptor, making it a valuable tool for studying the distinct roles of BLT2 in various biological processes and diseases .
Propiedades
Fórmula molecular |
C26H26FNO4 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
2-[4-[4-[(3-fluoro-N-pentanoylanilino)methyl]phenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H26FNO4/c1-2-3-7-25(29)28(23-6-4-5-22(27)16-23)17-19-8-10-20(11-9-19)21-12-14-24(15-13-21)32-18-26(30)31/h4-6,8-16H,2-3,7,17-18H2,1H3,(H,30,31) |
Clave InChI |
NPBCXBMRRPORQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)
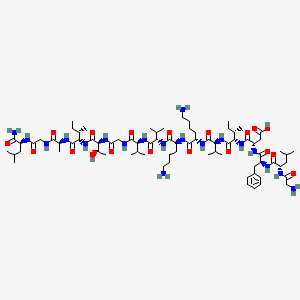


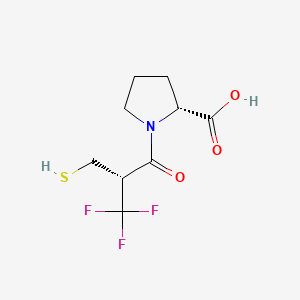

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)

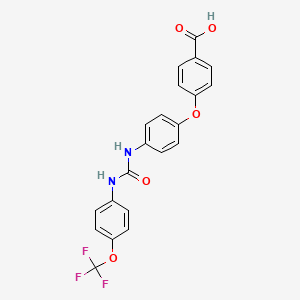

![1-(3-Methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12368188.png)

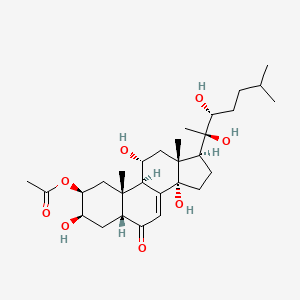
![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
